![molecular formula C6H3ClIN3 B1463783 2-氯-5-碘-7H-吡咯并[2,3-d]嘧啶 CAS No. 1060815-90-8](/img/structure/B1463783.png)
2-氯-5-碘-7H-吡咯并[2,3-d]嘧啶
描述
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine”, also known as CIP, is a heterocyclic organic compound with a fused pyrrolo[2,3-d]pyrimidine ring system . It is a colorless solid that has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and antifungal agents .
Synthesis Analysis
The synthesis of “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” derivatives has been reported in several studies . For instance, one study described the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through ring formation and modification . Another study demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure .Molecular Structure Analysis
The molecular structure of “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is represented by the InChI code: 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H, (H,9,10,11) . The molecular weight is 279.47 .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” are not detailed in the search results, it has been used as a building block in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 279.47 . The compound is stored in a refrigerator and shipped at room temperature .科学研究应用
- Field : Organic Chemistry
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized .
- Methods : The derivatives were synthesized using a microwave technique .
- Results : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses .
- Field : Biochemistry
- Application : Pyrrolo[2,3-d]pyrimidine compounds can be used in the preparation of tyrosine kinase inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory activity against tyrosine kinases .
- Results : The compounds have shown potential as inhibitors of tyrosine kinases .
- Field : Pharmacology
- Application : A series of new compounds, specifically halogenated pyrrolo[2,3-d]pyrimidines, were synthesized for the development of more potent and effective TKIs .
- Methods : The compounds were synthesized in three steps with high yields .
- Results : The new compounds have shown potential as TKIs .
Design and Synthesis of New Derivatives
Preparation of Tyrosine Kinase Inhibitors
Development of Targeted Kinase Inhibitors (TKIs)
- Field : Oncology
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines .
- Methods : The compounds were synthesized using a microwave technique and tested using MTT assay .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .
- Field : Biochemistry
- Application : Pyrrolo[2,3-d]pyrimidine compounds can be used in the preparation of oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory activity against STAT6 .
- Results : The compounds have shown potential as inhibitors of STAT6 .
- Field : Biochemistry
- Application : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods : The compounds were synthesized and tested for their inhibitory activity against α-amylase .
- Results : Some compounds showed excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range .
In Vitro Anticancer Studies
Preparation of STAT6 Inhibitors
Inhibition of α-Amylase Enzyme
安全和危害
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
属性
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060815-90-8 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)
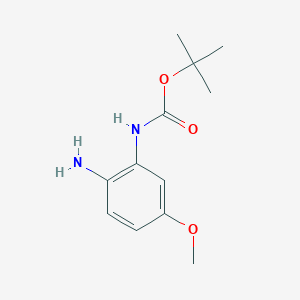

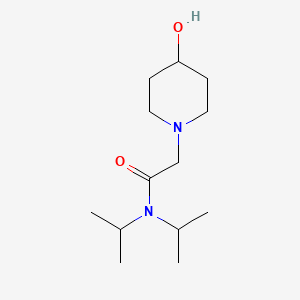
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)

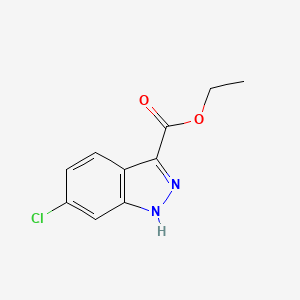

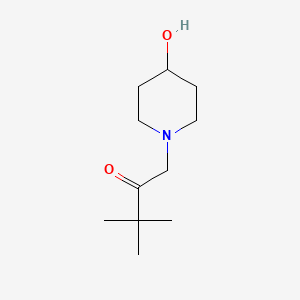
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
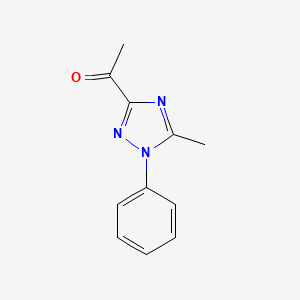

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)